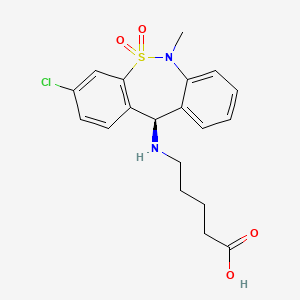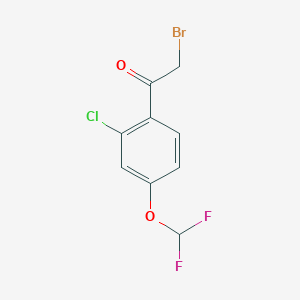![molecular formula C9H13ClN2S B13435890 [5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
[5-Chloro-2-(propylthio)phenyl]-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(propylthio)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-(propylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[5-Chloro-2-(propylthio)phenyl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[5-Chloro-2-(propylthio)phenyl]-hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of [5-Chloro-2-(propylthio)phenyl]-hydrazine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate prostanoid receptors, which play a role in pain and inflammation signaling . The exact molecular targets and pathways are still under investigation, but it is thought to influence the production of inflammatory mediators and modulate cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-Chloro-2-(methylthio)phenyl]-hydrazine
- [5-Chloro-2-(ethylthio)phenyl]-hydrazine
- [5-Chloro-2-(butylthio)phenyl]-hydrazine
Uniqueness
[5-Chloro-2-(propylthio)phenyl]-hydrazine is unique due to its specific propylthio substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, the propylthio group may influence the compound’s reactivity, solubility, and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H13ClN2S |
|---|---|
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
(5-chloro-2-propylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2S/c1-2-5-13-9-4-3-7(10)6-8(9)12-11/h3-4,6,12H,2,5,11H2,1H3 |
InChI-Schlüssel |
ZYRYJQQYNUUKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=C(C=C1)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)



![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)






![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)

